4-Nitro-2-phenyloxazole
Overview
Description
4-Nitro-2-phenyloxazole is an aromatic heterocyclic compound that contains a nitrogen atom. It is known for its electrophilic properties and is often used in various chemical reactions, particularly in the field of organic synthesis . The compound has a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .
Preparation Methods
The synthesis of 4-Nitro-2-phenyloxazole can be achieved through several methods. One common synthetic route involves the thermal isomerization of the corresponding nitroisoxazole . This process typically involves heating the nitroisoxazole to induce isomerization, resulting in the formation of this compound. Another method involves electrophilic substitution reactions with formaldehyde in the presence of sodium hydroxide as a base . This reaction leads to an intermediate product with a trisubstituted carbon atom, which can be further converted into this compound .
Chemical Reactions Analysis
4-Nitro-2-phenyloxazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It acts as an electrophilic dienophile in Diels-Alder reactions with dienes such as 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene.
Substitution Reactions: The nitro group in this compound can be substituted to form imine, imine nitrogen, formamidines, and formamidine derivatives.
Thermal Isomerization: The compound can undergo thermal isomerization, which involves the rotation about the C=N bond to give a cis-trisubstituted nitronate, followed by thermal cyclization to form oxazolidinone.
Scientific Research Applications
4-Nitro-2-phenyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-2-phenyloxazole primarily involves its electrophilic properties. The compound can undergo electrophilic substitution reactions, where the nitro group is replaced by other functional groups. This process is facilitated by the presence of the nitrogen atom in the oxazole ring, which stabilizes the intermediate formed during the reaction . Additionally, the compound can participate in cycloaddition reactions, where it acts as an electrophilic dienophile, forming new carbon-carbon bonds with dienes .
Comparison with Similar Compounds
4-Nitro-2-phenyloxazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-nitro-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-6-14-9(10-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCMHXXPYOXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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